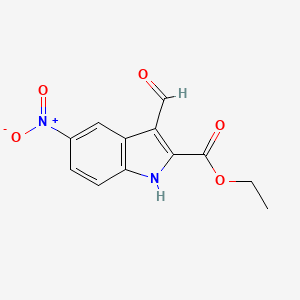

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound with the chemical formula C12H10N2O5 and a molecular weight of 262.2214 g/mol . It belongs to the class of indole derivatives and exhibits interesting properties due to its structural features.

Synthesis Analysis

The synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the condensation of an appropriate indole derivative (such as 3-nitroindole) with ethyl formate or ethyl chloroformate. The formyl group is introduced during this step. Further nitration of the resulting intermediate yields the nitro group at position 5 of the indole ring. The final product is obtained by esterification of the carboxylic acid group with ethanol (ethyl ester formation) .

Molecular Structure Analysis

The compound’s molecular structure consists of an indole ring system with a formyl group (CHO) at position 3 and a nitro group (NO2) at position 5. The ethyl ester group (COOEt) is attached to the indole nitrogen. The arrangement of these functional groups significantly influences its reactivity and biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of Indole Derivatives : Ethyl 5-formyl-1H-indole-2-carboxylates are synthesized from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This process involves the transformation of the sulfomethyl group to a formyl function, yielding ethyl 5-chloromethyl-1H-indole-2-carboxylates, which are then hydrolyzed and oxidized to aldehydes (Pete, Parlagh, & Tőke, 2003).

Facile Synthesis of Formyl-1H-indole-2-carboxylates : A method for synthesizing ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates has been developed. This synthesis starts from 2-ethoxycarbonyl-1H-indole-methanesulfonic acids and proceeds through several stages including chloromethylation, hydrolysis, and oxidation to aldehydes (Pete, Szöllösy, & Szokol, 2006).

Corrosion Inhibition Studies : Studies on 5-Nitro isatin derivatives, which include 5-Nitro-3-(Ethyl imino acetate)-2-oxo indol and related compounds, have been conducted. These studies encompass theoretical and experimental analysis for their application as corrosion inhibitors in sea water, indicating their potential utility in material science (Ahmed, 2018).

Synthesis of Pyrroloindole Ring Systems : The Barton–Zard reaction has been used to synthesize pyrrolo[2,3-b]indole ring systems from 3-nitro-N-(phenylsulfonyl)indole and ethyl isocyanoacetate. This reaction deviates from the expected product, demonstrating an unusual pathway in organic synthesis (Pelkey, Chang, & Gribble, 1996).

Biological Activity Studies

Anti-fungal Activity : Compounds like 3-(2′-Nitrovinyl)indoles, synthesized from 3-formylindoles, have demonstrated significant anti-fungal activity against pathogens like Candida albicans. This indicates potential applications in medicinal chemistry and pharmaceutical research (Canoira et al., 1989).

- 3,5-substituted-indole-2-carboxamides has been achieved. This includes the development of a 5-nitro-indole-2-carboxylate derivative, which was further modified to produce various intermediates and amides, demonstrating the compound's versatility in synthetic chemistry (Bratton, Roth, Trivedi, & Unangst, 2000).

Other Applications

Chemical Transformations and Reactions : Ethyl indole-2-carboxylate and its derivatives have been utilized in various chemical reactions, including acylation, to yield ethyl 3-acylindole-2-carboxylates. These studies contribute to the understanding of reaction mechanisms and provide methods for synthesizing diverse indole derivatives (Murakami et al., 1985).

Synthesis of Alkaloids and Related Compounds : Research has focused on the Pictet-Spengler reaction to produce new ring systems and derivatives of indole compounds, contributing to the field of alkaloid synthesis and expanding the range of possible chemical structures (Dancsó, Kajtár-Peredy, & Szántay, 2009).

Synthesis of Biologically Active Compounds : Efforts in synthesizing 1,3,4-oxadiazolyl nitroindoles from ethyl nitroindole-2-carboxylates have been reported, with some compounds showing promising anti-inflammatory activity. This research adds to the understanding of nitroindole derivatives in the context of biological activity (Narayana et al., 2005).

Propiedades

IUPAC Name |

ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)11-9(6-15)8-5-7(14(17)18)3-4-10(8)13-11/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYQFJANDPSILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398470 | |

| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

CAS RN |

22120-89-4 | |

| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1608428.png)